

# An In-depth Technical Guide to 3,5-Dimethylhexan-3-ol

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## Compound of Interest

Compound Name: 3,5-Dimethyl-3-hexanol

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## Introduction: The Strategic Importance of Tertiary Alcohols

In the landscape of modern medicinal chemistry and organic synthesis, the tertiary alcohol moiety stands out as a critical structural motif. Its incorporation into molecular frameworks can significantly influence physicochemical properties, offering a pathway to enhanced metabolic stability and improved pharmacokinetic profiles.<sup>[1]</sup> Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation, a common metabolic pathway, thereby reducing the likelihood of forming inactive or potentially toxic metabolites. 3,5-Dimethylhexan-3-ol serves as an exemplary model for understanding the synthesis, characterization, and strategic application of this important functional group. This guide provides a comprehensive technical overview of 3,5-Dimethylhexan-3-ol, from its systematic naming to its synthesis and detailed spectral analysis.

## Section 1: Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring clarity and precision. For the compound in focus, the IUPAC name is 3,5-dimethylhexan-3-ol.<sup>[2]</sup>

The naming convention is derived as follows:

- Identify the longest carbon chain containing the hydroxyl (-OH) group: In this case, it is a six-carbon chain, hence the parent name "hexan".
- Number the carbon chain: Start numbering from the end that gives the hydroxyl group the lowest possible number. In this molecule, numbering from either end results in the hydroxyl group being on carbon 3.
- Identify and number the substituents: There are two methyl (-CH<sub>3</sub>) groups, one on carbon 3 and the other on carbon 5.
- Assemble the name: The substituents are listed alphabetically (in this case, both are methyl). The locants (positions) of the methyl groups are given, separated by a comma, followed by a hyphen. The prefix "di-" indicates two methyl groups. The position of the hydroxyl group is indicated by the number before the "-ol" suffix.

Thus, the systematic name is 3,5-dimethylhexan-3-ol.

## Key Structural and Physical Properties

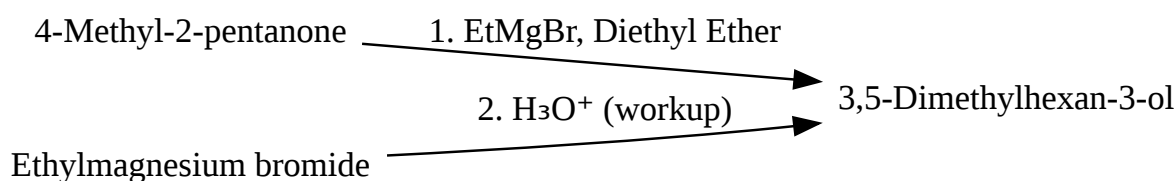
A summary of the key physical and chemical properties of 3,5-dimethylhexan-3-ol is presented in the table below.

Property	Value	Source(s)
IUPAC Name	3,5-dimethylhexan-3-ol	[2]
Molecular Formula	C <sub>8</sub> H <sub>18</sub> O	[3]
Molecular Weight	130.23 g/mol	[3]
CAS Number	4209-91-0	[4]
Boiling Point	63 °C at 21.8 mmHg	[3]
Density	0.83 g/cm <sup>3</sup>	[3]
Refractive Index	1.4250-1.4270	[3]
Flash Point	56.6 °C	[3]

## Section 2: Synthesis of 3,5-Dimethylhexan-3-ol via Grignard Reaction

The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of tertiary alcohols like 3,5-dimethylhexan-3-ol.<sup>[5]</sup> The synthesis involves the nucleophilic addition of a Grignard reagent to a ketone. For 3,5-dimethylhexan-3-ol, the logical precursors are 4-methyl-2-pentanone and ethylmagnesium bromide.

### Reaction Scheme:

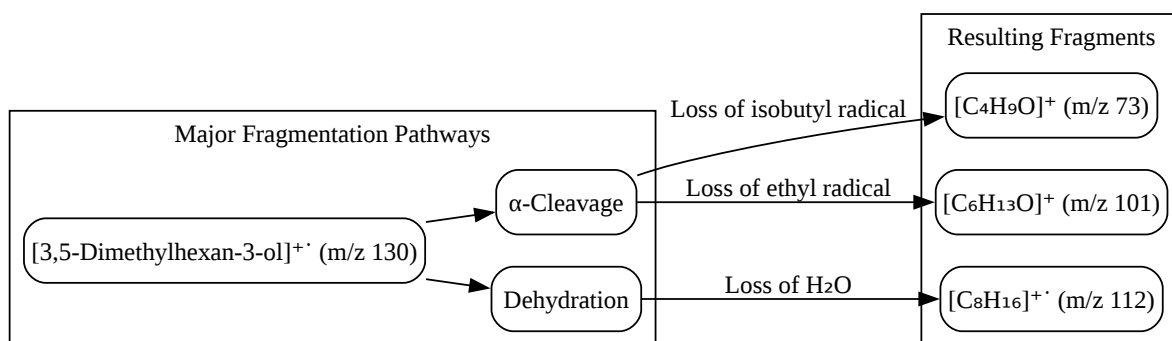
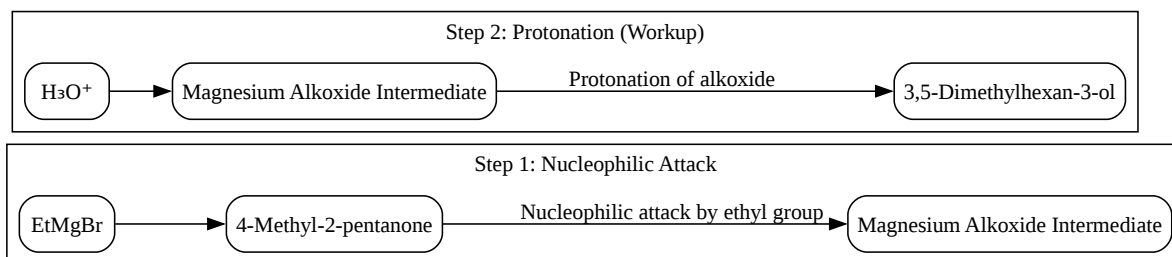


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Caption: Synthesis of 3,5-Dimethylhexan-3-ol.

### Mechanism of the Grignard Reaction

The reaction proceeds through a nucleophilic attack of the carbanionic ethyl group from the Grignard reagent on the electrophilic carbonyl carbon of 4-methyl-2-pentanone. This is followed by protonation of the resulting alkoxide during the acidic workup to yield the tertiary alcohol.



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